1,4-Dichlorocyclohexane

Overview

Description

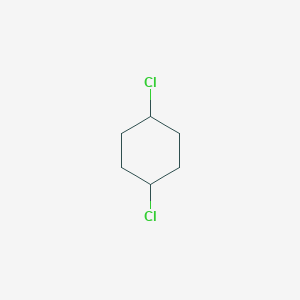

1,4-Dichlorocyclohexane (CAS: 19398-57-3) is a halogenated cycloalkane with two chlorine atoms at the 1 and 4 positions of a cyclohexane ring. Its molecular formula is C₆H₁₀Cl₂, and it exists as two stereoisomers: cis (chlorines on the same face) and trans (chlorines on opposite faces) . The compound is commercially available as a research chemical, though suppliers like Sigma-Aldrich emphasize that users must independently verify its purity and suitability for specific applications . Key physicochemical properties include a WGK classification of 3 (highly water-polluting) and hazards such as skin sensitization (Category 1A) and eye irritation (Category 2) .

Preparation Methods

Acid-Catalyzed Halogenation of 1,4-Cyclohexanediol

Reaction Mechanism and Procedure

The most widely documented method involves the reaction of 1,4-cyclohexanediol with concentrated hydrochloric acid (HCl) under thermal conditions. This acid-catalyzed substitution replaces hydroxyl (-OH) groups with chlorine atoms via an SN2 mechanism , favoring the trans-1,4-dichlorocyclohexane isomer due to steric and stereoelectronic factors .

Experimental Conditions:

-

Molar ratio : 1:4.2 (diol:HCl)

-

Temperature : 80–90°C

-

Reactor : Sealed Carius tubes

-

Duration : 24–48 hours

The reaction proceeds through protonation of hydroxyl groups, followed by nucleophilic attack by chloride ions. The trans configuration arises from the diaxial substitution of chlorine atoms in the chair conformation of cyclohexane, minimizing steric strain .

Product Characterization:

| Property | Value | Source |

|---|---|---|

| Melting point | 102–103°C | |

| Boiling point | 60°C (3 mmHg) | |

| Density | 1.14 g/cm³ | |

| NMR (δ) | T = 5.9 ppm (methine protons) |

The product is isolated via recrystallization from ethanol, yielding >95% purity . This method is scalable but limited to trans-1,4-dichlorocyclohexane synthesis.

Direct Chlorination of Cyclohexane

Photochemical Chlorination

Radical chlorination of cyclohexane under UV light produces a mixture of dichlorocyclohexane isomers, including 1,4-dichlorocyclohexane. The reaction follows a chain mechanism initiated by homolytic cleavage of Cl₂ .

Optimization Parameters:

-

Light source : UV (254 nm) or γ-radiation (Co-60)

-

Temperature : 50–70°C

-

Catalyst : None required

Isomer Distribution:

| Isomer | Proportion (%) | Notes |

|---|---|---|

| 1,2-dichloro | 35–40 | Major product |

| 1,3-dichloro | 20–25 | Minor product |

| 1,4-dichloro | 10–15 | Target isomer |

| Others | 20–30 | Higher chlorinated byproducts |

Separation of this compound requires fractional distillation or chromatography, reducing overall yield . Despite low selectivity, this method is industrially viable due to the low cost of cyclohexane.

Stereospecific Synthesis of cis-1,4-Dichlorocyclohexane

Kwestroo Method

cis-1,4-Dichlorocyclohexane is synthesized via a stereospecific route involving 1,4-cyclohexanediol derivatives . Kwestroo et al. reported using thionyl chloride (SOCl₂) in pyridine to convert cis-1,4-cyclohexanediol to the cis dichloro isomer .

Key Steps:

-

Protection of hydroxyl groups as tosylates.

-

Nucleophilic displacement with chloride ions.

-

Deprotection under mild acidic conditions.

Reaction Conditions:

-

Reagent : SOCl₂ (2.2 equiv)

-

Solvent : Pyridine (anhydrous)

-

Temperature : 0–5°C (to prevent epimerization)

Product Analysis:

This method achieves >90% diastereoselectivity for the cis isomer but requires meticulous control of reaction conditions .

Comparative Analysis of Synthesis Routes

Yield and Selectivity

| Method | Isomer | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid-catalyzed (HCl) | trans | 70–75 | >95 | High |

| Photochemical | Mixture | 10–15* | 80–85 | Industrial |

| Kwestroo (SOCl₂) | cis | 60–65 | 90–95 | Lab-scale |

*Yield of 1,4-dichloro isomer within the mixture.

Cost and Complexity

-

Acid-catalyzed method : Low cost but limited to trans isomer.

-

Photochemical route : Economical for bulk production but requires separation.

-

Kwestroo method : High purity for cis isomer but reagent-intensive.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 1,4-Dichlorocyclohexane can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.

Reduction Reactions: This compound can be reduced to cyclohexane using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: Although less common, trans-1,4-dichlorocyclohexane can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium cyanide in ethanol, ammonia in liquid ammonia.

Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed:

Substitution Reactions: Products include 1,4-dihydroxycyclohexane, 1,4-dicyanocyclohexane, and 1,4-diaminocyclohexane.

Reduction Reactions: The major product is cyclohexane.

Oxidation Reactions: Products vary depending on the specific oxidation conditions but can include cyclohexanone and cyclohexanedione.

Scientific Research Applications

Chemical Properties and Structure

1,4-Dichlorocyclohexane has the molecular formula and exists in two stereoisomeric forms: cis and trans. Both forms are achiral due to the presence of a plane of symmetry in the cyclohexane ring. The trans form is particularly notable for its stability and conformational preferences, which influence its reactivity and interactions with other compounds .

Solvent in Organic Reactions

DCC is often used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds while maintaining stable properties under various conditions. Its low volatility makes it suitable for reactions that require extended heating without significant evaporation.

Intermediate in Synthesis

DCC serves as an important intermediate in the synthesis of various chemical compounds:

- Pharmaceuticals : It is utilized in the synthesis of pharmacologically active compounds, where the dichloro substitution can enhance biological activity or modify pharmacokinetics.

- Agrochemicals : DCC is involved in the production of herbicides and pesticides, contributing to the development of more effective agricultural chemicals.

Conformational Studies

Research on DCC has provided insights into conformational behavior within cyclohexane derivatives. Studies indicate that DCC exhibits distinct conformational preferences that can be influenced by environmental factors such as solvent polarity and temperature . This understanding is crucial for predicting the behavior of similar compounds in chemical reactions.

Case Study 1: Conformational Analysis

A study published in the New Journal of Chemistry systematically examined the conformational preferences of polychlorocyclohexanes, including DCC. The research highlighted that DCC prefers a diaxial conformation over diequatorial by approximately 0.8 kcal/mol, which aligns with theoretical predictions using molecular mechanics methods . This preference impacts its reactivity in nucleophilic substitution reactions.

Case Study 2: Interaction with Zeolites

An FT-Raman spectroscopic study investigated the behavior of trans-1,4-dichlorocyclohexane adsorbed in zeolites such as ZSM-5. The findings revealed that DCC's conformational dynamics change significantly upon adsorption, affecting its potential applications in catalysis and material science . This research underscores the importance of studying molecular interactions at the solid-gas interface for developing advanced materials.

Mechanism of Action

The mechanism of action of trans-1,4-dichlorocyclohexane involves its interaction with specific molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In reduction reactions, the compound undergoes hydrogenation or hydride transfer to remove the chlorine atoms and form cyclohexane. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Structural and Stereochemical Differences

- 1,2-Dichlorocyclohexane: Stereoisomerism: Unlike 1,4-dichlorocyclohexane, 1,2-dichlorocyclohexane has three configurational isomers due to two chiral centers. These include two enantiomeric pairs and a meso compound . Reactivity: In chlorination reactions, 1,2-dichlorocyclohexane is a minor product (1–2 orders of magnitude less abundant than 2-chlorocyclohexanol) . Traces of 1,2-dichlorocyclohexane (~1%) are observed in manganese-catalyzed functionalization of cyclohexane with trichloroisocyanuric acid (TCCA) .

- 1,3-Dichlorocyclohexane: Stereoisomerism: Similar to 1,2-dichlorocyclohexane, it has three configurational isomers (two enantiomeric pairs and a meso form) .

Conformational Analysis

- This compound :

- trans-1,2-Dichlorocyclohexane :

- trans-1,4-Difluorocyclohexane :

Spectroscopic and Reactivity Profiles

- Fluorescence : The stereochemistry of dichlorocyclohexane derivatives significantly impacts fluorescence in Pt(II) cyclometallated complexes. For example, trans-1,4-dichlorocyclohexane-based complexes exhibit distinct excitation/emission maxima compared to cis isomers .

- Infrared Spectroscopy : Solvent-solute interactions for trans-1,4-dichlorocyclohexane in cyclohexane-dioxane mixtures show frequency shifts proportional to solvent ratio, with band widths peaking at intermediate mixing ratios due to entropy-driven solvent arrangements .

Data Tables

Table 1: Stereoisomer Counts of Dichlorocyclohexane Derivatives

| Compound | Stereoisomers | Chiral Centers | Notes |

|---|---|---|---|

| This compound | 2 (cis/trans) | 0 | No meso forms |

| 1,2-Dichlorocyclohexane | 3 | 2 | Includes a meso compound |

| 1,3-Dichlorocyclohexane | 3 | 2 | Includes a meso compound |

Biological Activity

1,4-Dichlorocyclohexane (DCH) is a chlorinated hydrocarbon that has garnered attention in various fields of research due to its biological activity. This compound, particularly in its trans configuration, serves as a model for studying the biological effects of chlorinated cyclohexanes. This article explores the biological activities associated with DCH, including its pharmacological potential, toxicity, and mechanistic studies.

Chemical Structure and Properties

This compound has the molecular formula C6H8Cl2 and exists primarily in two stereoisomeric forms: cis and trans. The trans isomer is often more stable due to reduced steric hindrance between substituents. The chemical structure can significantly influence its biological activity, as the spatial arrangement of chlorine atoms affects reactivity and interaction with biological targets.

| Isomer Type | Configuration | Stability | Biological Activity |

|---|---|---|---|

| Trans | Opposite sides of the ring | More stable | Higher potential for drug development |

| Cis | Same side of the ring | Less stable | Varies widely in activity |

Antimicrobial Activity

Research indicates that DCH exhibits antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of dichlorocyclohexane showed significant antibacterial activity against pathogens like Streptococcus mitis and Mycobacterium tuberculosis. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with DNA replication processes .

Cytotoxicity Studies

DCH has been evaluated for cytotoxic effects on human cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The cytotoxicity is attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which leads to cell death .

Drug Development Potential

The compound's structural characteristics make it a candidate for drug development. Researchers are investigating its role as a synthetic intermediate in creating pharmaceuticals aimed at specific molecular pathways. Its ability to modulate biological responses positions it as a potential lead compound for further modifications to enhance efficacy and reduce toxicity .

Case Studies

- Antitumor Activity : A study assessed the effects of DCH on ependymoma cell lines, revealing that it selectively inhibited tumor growth through mechanisms involving cell cycle arrest and apoptosis induction. The findings suggest that DCH could be further explored for its therapeutic potential in treating resistant tumors .

- Environmental Impact : Another case study focused on the environmental persistence of DCH and its implications for human health. The study highlighted that exposure to chlorinated compounds could lead to bioaccumulation and toxicity in aquatic organisms, raising concerns about their use in industrial applications .

Properties

IUPAC Name |

1,4-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINZDWAXJLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878819, DTXSID50871267 | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16890-91-8, 16749-11-4 | |

| Record name | Cyclohexane, 1,4-dichloro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.